

Physical and chemical properties of 4-(2-Ethylphenyl)-3-thiosemicarbazide.

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Compound of Interest

Compound Name: 4-(2-Ethylphenyl)-3-thiosemicarbazide

Cat. No.: B092738

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An In-depth Technical Guide on 4-(2-Ethylphenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Ethylphenyl)-3-thiosemicarbazide is a derivative of thiosemicarbazide, a class of compounds known for their wide range of biological activities. Thiosemicarbazides and their subsequent derivatives, thiosemicarbazones, have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, antifungal, and antiviral agents. The biological activity of these compounds is often attributed to their ability to chelate metal ions and interact with various biological targets. This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-(2-Ethylphenyl)-3-thiosemicarbazide**, along with general experimental protocols for its synthesis and characterization based on related compounds.

Chemical and Physical Properties

While specific experimental data for **4-(2-Ethylphenyl)-3-thiosemicarbazide** is limited in publicly available literature, its fundamental properties can be summarized.

Table 1: Physical and Chemical Properties of **4-(2-Ethylphenyl)-3-thiosemicarbazide**

Property	Value	Source
CAS Number	16667-04-2	
Molecular Formula	C ₉ H ₁₃ N ₃ S	PubChem[1]
Molecular Weight	195.28 g/mol	CookeChem[2]
Appearance	White solid (predicted)	General knowledge
Melting Point	125-127 °C	Vendor data
Solubility	Soluble in organic solvents like ethanol and DMSO (predicted)	General knowledge

Synthesis

A standard and widely adopted method for the synthesis of 4-substituted-3-thiosemicarbazides involves the reaction of an appropriate isothiocyanate with hydrazine hydrate. For the synthesis of **4-(2-Ethylphenyl)-3-thiosemicarbazide**, the logical precursor would be 2-ethylphenyl isothiocyanate.

General Experimental Protocol: Synthesis of 4-Aryl-3-thiosemicarbazides

This protocol is a generalized procedure based on the synthesis of similar thiosemicarbazide derivatives and can be adapted for the synthesis of **4-(2-Ethylphenyl)-3-thiosemicarbazide**. [3][4]

Materials:

- 2-Ethylphenyl isothiocyanate
- Hydrazine hydrate
- Ethanol
- Ice bath

- Stirring apparatus
- Filtration apparatus

Procedure:

- A solution of 2-ethylphenyl isothiocyanate (1.0 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
- The flask is cooled in an ice bath.
- To the cooled and stirring solution, a solution of hydrazine hydrate (1.0-1.2 equivalents) in ethanol is added dropwise.
- After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (typically several hours to overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the precipitated solid product is collected by filtration.
- The collected solid is washed with cold ethanol and then dried under vacuum to yield the crude **4-(2-Ethylphenyl)-3-thiosemicarbazide**.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.



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Synthesis workflow for **4-(2-Ethylphenyl)-3-thiosemicarbazide**.

Spectroscopic Characterization

Detailed experimental spectra for **4-(2-Ethylphenyl)-3-thiosemicarbazide** are not readily available. However, based on the characterization of analogous compounds, the expected spectral features are described below.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 2: Predicted FT-IR Spectral Data for **4-(2-Ethylphenyl)-3-thiosemicarbazide**

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3400-3100	N-H stretching	-NH ₂ , -NH-
3100-3000	Aromatic C-H stretching	Ar-H
2960-2850	Aliphatic C-H stretching	-CH ₂ CH ₃
~1600	N-H bending	-NH ₂
1550-1450	C=C stretching	Aromatic ring
~1250	C=S stretching	Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy

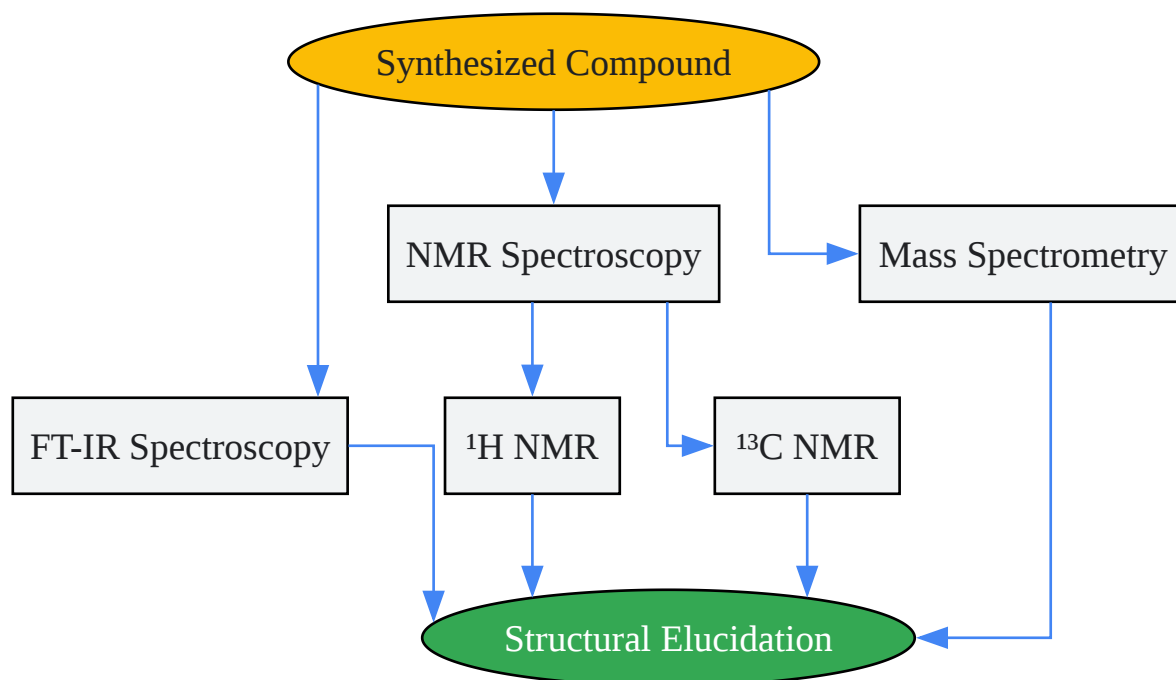
¹H NMR: The proton NMR spectrum would provide information about the chemical environment of the hydrogen atoms. The expected signals would include those for the ethyl group protons (a triplet and a quartet), the aromatic protons on the phenyl ring, and the protons of the thiosemicarbazide moiety (NH and NH₂).[\[5\]](#)[\[6\]](#)

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom, including the two carbons of the ethyl group, the carbons of the aromatic ring, and the C=S carbon of the thiourea group, which is expected to appear significantly downfield.[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺)

corresponding to the molecular weight of **4-(2-Ethylphenyl)-3-thiosemicarbazide** (195.28 g/mol).^[1]



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Spectroscopic characterization workflow.

Potential Biological Activities

While no specific biological studies on **4-(2-Ethylphenyl)-3-thiosemicarbazide** have been found, the broader class of thiosemicarbazides exhibits a wide range of pharmacological activities.^{[8][9]}

Antimicrobial and Antifungal Activity

Many thiosemicarbazide derivatives have been reported to possess significant antibacterial and antifungal properties. The mechanism of action is often linked to the inhibition of essential enzymes in microorganisms or disruption of the cell membrane.^{[9][10]}

Anticancer Activity

Thiosemicarbazides and their derivatives are well-documented for their anticancer activities.^{[7][11][12][13]} Their mode of action can involve various pathways, including:

- Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair, and its inhibition can halt cell proliferation.
- Induction of Apoptosis: Triggering programmed cell death in cancer cells.
- Chelation of Metal Ions: Depriving cancer cells of essential metal ions required for their growth.

Experimental Protocols for Biological Evaluation

A common method to evaluate the antimicrobial activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).^[14]

General Procedure:

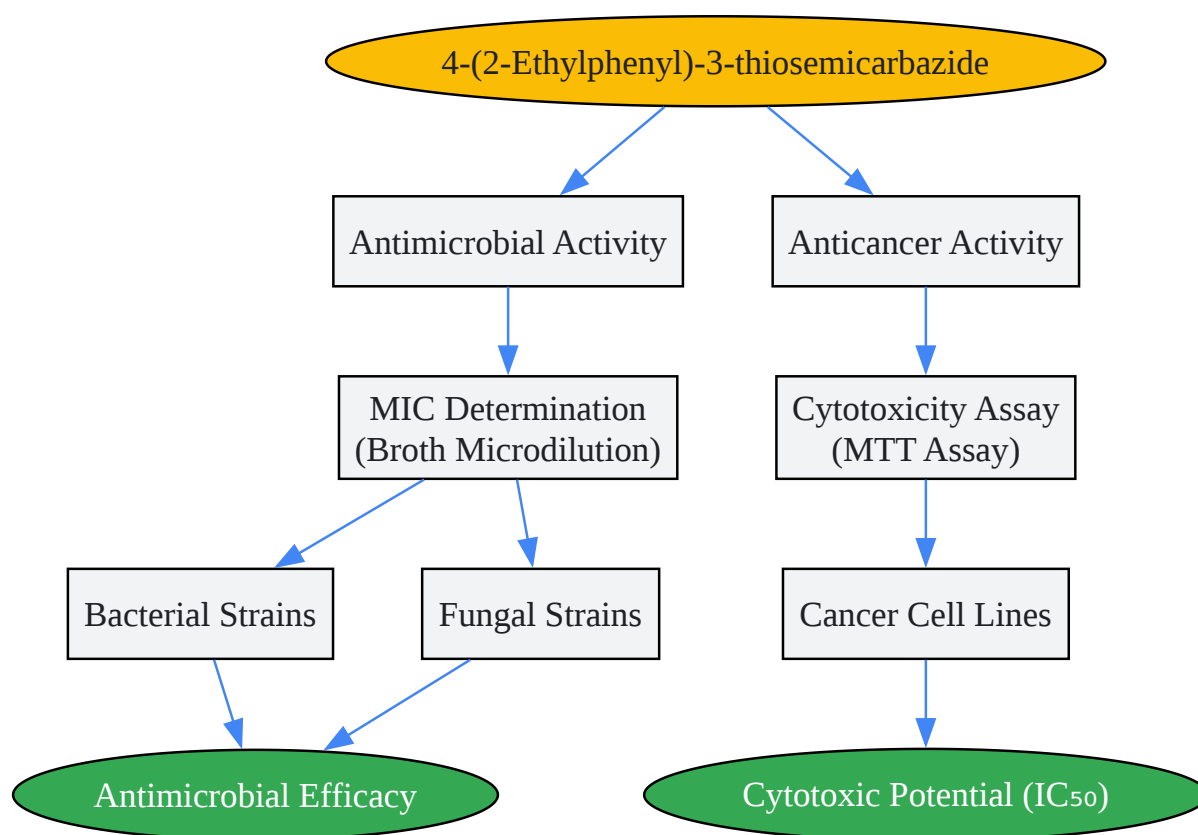
- Prepare a stock solution of **4-(2-Ethylphenyl)-3-thiosemicarbazide** in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the compound in a 96-well microtiter plate containing a microbial growth medium.
- Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).
- Incubate the plates under appropriate conditions (temperature and time).
- The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.^{[3][11]}

General Procedure:

- Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **4-(2-Ethylphenyl)-3-thiosemicarbazide** for a specified period (e.g., 24, 48, or 72 hours).

- Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
- Measure the absorbance at a specific wavelength using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.



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Potential biological evaluation pathways.

Conclusion

4-(2-Ethylphenyl)-3-thiosemicarbazide represents a molecule of interest within the broader class of biologically active thiosemicarbazides. While specific experimental data on its

synthesis, comprehensive spectroscopic characterization, and biological activities are not extensively reported, this guide provides a framework based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate the chemical and biological profile of this compound, which may hold potential for future drug discovery and development efforts. Researchers are encouraged to use the provided general protocols as a starting point for their investigations into this and related molecules.

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